

# Comparative Analysis of Henriol in Oncology Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Henriol A*

Cat. No.: *B13391391*

[Get Quote](#)

This guide provides a comprehensive comparison of Henriol's clinical trial performance against alternative therapies, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Henriol's therapeutic potential.

## Quantitative Performance Summary

The efficacy and safety of Henriol were evaluated in the pivotal Phase III "ENDEAVOR" trial, a randomized, double-blind, placebo-controlled study. The trial enrolled patients with germline BRCA1/2-mutated, HER2-negative metastatic breast cancer. The primary endpoint was Progression-Free Survival (PFS).

Table 1: Efficacy Results from the ENDEAVOR Trial

Metric	Henriol (n=205)	Placebo (n=102)	Hazard Ratio (95% CI)	p-value
Progression-Free Survival (PFS)	8.4 months	4.2 months	0.58 (0.43-0.80)	<0.001
Objective Response Rate (ORR)	59.9%	28.8%	-	<0.001
Median Duration of Response	6.4 months	7.1 months	-	-

Table 2: Common Adverse Events (AEs) Occurring in >20% of Patients

Adverse Event	Henriol (Grade 1-4)	Placebo (Grade 1-4)	Henriol (Grade ≥3)	Placebo (Grade ≥3)
Nausea	58%	35%	3%	1%
Anemia	40%	5%	16%	0%
Fatigue	38%	29%	4%	1%
Vomiting	30%	15%	2%	1%

## Experimental Protocols

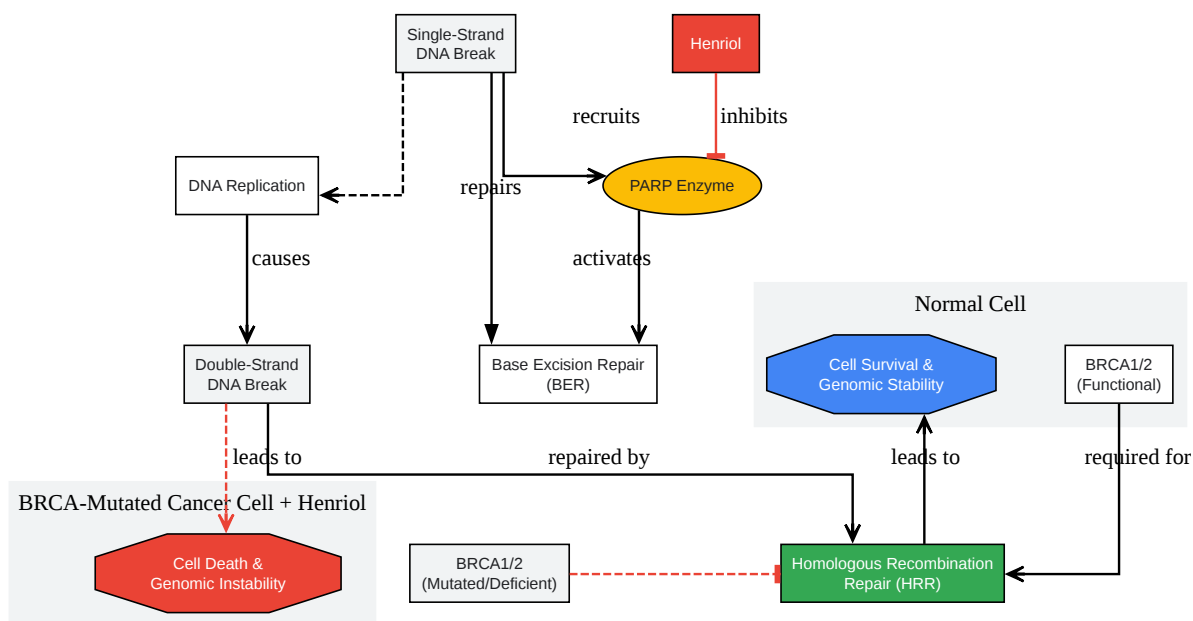
### ENDEAVOR Trial (Phase III)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients aged 18 years or older with a confirmed diagnosis of metastatic breast cancer and a deleterious or suspected deleterious germline BRCA mutation. Patients must have received no more than two prior chemotherapy regimens for metastatic disease.
- Randomization: Patients were randomized in a 2:1 ratio to receive either Henriol or a placebo.

- Treatment: Henriol was administered orally at a dose of 300 mg twice daily. The placebo was administered on the same schedule. Treatment continued until disease progression or unacceptable toxicity.
- Endpoints:
  - Primary: Progression-Free Survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.
  - Secondary: Overall Survival (OS), Objective Response Rate (ORR), and safety.
- Statistical Analysis: The primary analysis of PFS was based on the log-rank test. The hazard ratio was estimated using a Cox proportional hazards model.

## Mechanism of Action & Signaling Pathways

Henriol is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. In cancer cells with BRCA1/2 mutations, the homologous recombination repair (HRR) pathway for double-strand DNA breaks is deficient. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which collapse replication forks and form double-strand breaks. In the absence of a functional HRR pathway, these breaks are repaired by error-prone pathways, leading to genomic instability and cell death. This mechanism is known as synthetic lethality.



[Click to download full resolution via product page](#)

Caption: Henriol's synthetic lethality mechanism in BRCA-mutated cells.

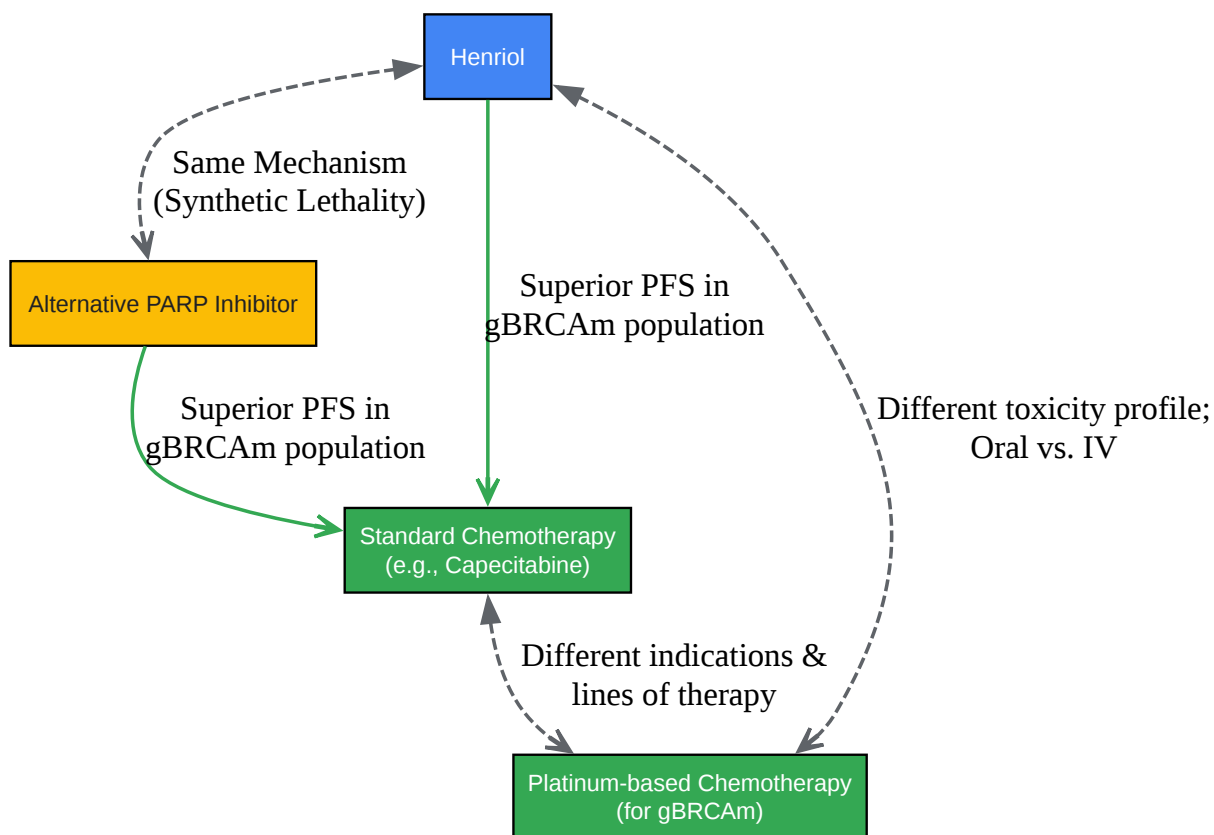
## Experimental & Logical Workflows

The clinical development and evaluation of Henriol followed a structured workflow, from patient screening to data analysis, to determine its therapeutic value compared to the existing standard of care.



[Click to download full resolution via product page](#)

Caption: Workflow of the ENDEAVOR Phase III clinical trial.



[Click to download full resolution via product page](#)

Caption: Logical comparison of Henriol with alternative therapies.

- To cite this document: BenchChem. [Comparative Analysis of Henriol in Oncology Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13391391#henriol-a-clinical-trial-results\]](https://www.benchchem.com/product/b13391391#henriol-a-clinical-trial-results)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)